![molecular formula C13H19NO4 B193011 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid CAS No. 72570-70-8](/img/structure/B193011.png)
4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid
説明
“4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid” is a chemical compound with the molecular formula C13H19NO4 . It is also known as a metabolite of Bisoprolol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid” include its molecular structure, chemical names, and classification . It is related to Esmolol hydrochloride, which is a solid substance that is soluble in water .科学的研究の応用
Cardiovascular Disease Management
Bisoprolol is widely used in the management of cardiovascular diseases, particularly for heart failure with reduced left ventricular ejection fraction (HFrEF), ischaemic heart disease (IHD), and hypertension. It is a highly selective β1-adrenoceptor antagonist, which means it specifically targets the heart to slow down the heart rate, reducing the workload on the heart and improving its efficiency .
Hypertension Treatment
A meta-analysis of 13 studies showed that Bisoprolol significantly reduces aortic systolic and diastolic blood pressure compared to other selective beta-1 blockers like metoprolol and atenolol. This makes it an effective medication for treating hypertension over an 8-week treatment period .
Chronic Obstructive Pulmonary Disease (COPD)
Bisoprolol has been studied for its safety and efficacy in patients with COPD. The trials aim to understand how Bisoprolol can be used in treating COPD without worsening the patients’ respiratory conditions .
Extemporaneous Formulation
Research has been conducted to develop a safe, stable, palatable, and economic oral liquid extemporaneous formulation of Bisoprolol. This formulation is particularly beneficial for patients who have difficulty swallowing tablets or require a dosage not available in commercial products .
Pharmacoeconomic Analysis
In the UK, a pharmacoeconomic analysis was conducted to evaluate the cost-effectiveness of Bisoprolol plus standard treatment for cardiovascular diseases. The study found favorable cost-effective ratios, indicating that Bisoprolol is an economically viable option for shared care or community care models .
Bioavailability Studies
Bisoprolol has been the subject of bioavailability studies to ensure that when formulated into different dosage forms, its efficacy remains consistent. A group of healthy volunteers participated in a two-way cross-over experimental design to study the bioavailability of an optimized extemporaneous formulation .
Sustained Release Formulation Development
Research has also focused on developing sustained release tablets of Bisoprolol. These formulations aim to improve patient compliance by reducing the frequency of dosing and maintaining steady medication levels in the bloodstream over an extended period .
作用機序
- Role: By selectively blocking β1 receptors, Bisoprolol reduces the effects of catecholamines (such as adrenaline and noradrenaline) on the heart, leading to decreased heart rate and contractility .
- Result: Lower cardiac output due to reduced heart rate and contractility, leading to decreased blood pressure .
- Downstream Effects:
- Impact on Bioavailability : High bioavailability due to good absorption and minimal first-pass metabolism .
- Cellular Effects:
- Environmental Factors:
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
Result of Action:
Action Environment:
特性
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONQRVASZHJNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501817 | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid | |
CAS RN |
72570-70-8 | |
Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS7314B2NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。